![molecular formula C15H12ClF6N5O B3128015 N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-2,2,2-trifluoroacetamide CAS No. 338772-65-9](/img/structure/B3128015.png)

N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-2,2,2-trifluoroacetamide

説明

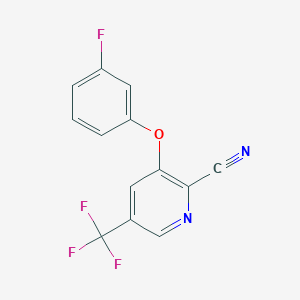

The compound “N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-2,2,2-trifluoroacetamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with various functional groups .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring substituted with a trifluoromethyl group, a chloro group, and a complex amide group. The presence of these substituents will significantly influence the chemical properties of the molecule, including its reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the functional groups present in the molecule. For instance, the amine group could participate in reactions with acids to form amides, or it could undergo alkylation reactions. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility in various solvents .科学的研究の応用

Antitubercular Activity

Research into the modification of structures related to isoniazid (INH), involving N-substituted pyridine derivatives, has shown promise in the development of antitubercular agents. These compounds have been evaluated for their activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. Some derivatives displayed in vitro efficacy comparable to INH, with significant activity against INH-resistant bacteria, highlighting their potential for antitubercular drug development (Asif, 2014).

Inhibitors of p38 MAP Kinase

Compounds featuring pyridine and imidazole scaffolds have been investigated as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is involved in proinflammatory cytokine release. These inhibitors have been explored for their potential in treating inflammation and related diseases. The design and synthesis of these compounds have been guided by crystal structures of p38 in complex with organic ligands, aiming for high binding selectivity and potency (Scior et al., 2011).

Heterocyclic N-oxide Derivatives

Heterocyclic N-oxide derivatives, including those from pyridine, have been noted for their versatility as synthetic intermediates and their importance in biological systems. These compounds have found applications in metal complexes formation, catalyst design, and medicinal applications, showcasing their potential as anticancer, antibacterial, and anti-inflammatory agents. The review emphasizes the significance of these derivatives in drug development and organic synthesis, underlining their broad applicability (Li et al., 2019).

Hepatoprotective and Nephroprotective Activities of Chrysin

Chrysin, a flavonoid, has been documented for its wide range of pharmacological properties, including hepatoprotective and nephroprotective activities. The review discusses the mechanisms through which chrysin mitigates hepatotoxicity and nephrotoxicity induced by various drugs and toxic agents. These activities are attributed to its antioxidant and anti-apoptotic properties, providing insights into the potential of chrysin and related compounds in protecting liver and kidney functions (Pingili et al., 2019).

特性

IUPAC Name |

N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF6N5O/c16-9-6-8(14(17,18)19)7-26-11(9)24-4-5-25-12-10(2-1-3-23-12)27-13(28)15(20,21)22/h1-3,6-7H,4-5H2,(H,23,25)(H,24,26)(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIJXADWWPCKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF6N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-2,2,2-trifluoroacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(hydroxyethanimidoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B3127950.png)

-N'-methylmethanesulfonohydrazide](/img/structure/B3127987.png)

![2-[(2-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B3128000.png)

![ethyl N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]methanimidate](/img/structure/B3128009.png)

![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzamide))]](/img/structure/B3128016.png)

![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))]](/img/structure/B3128021.png)

![N-(4-chlorophenyl)-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B3128028.png)